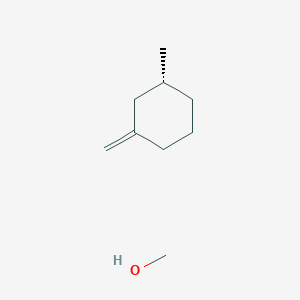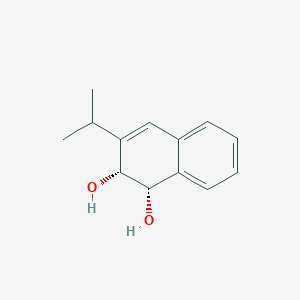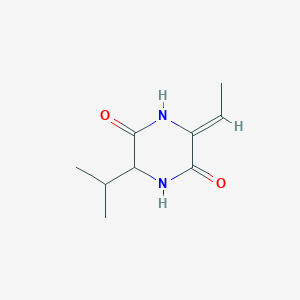
2,5-Piperazinedione,3-ethylidene-6-(1-methylethyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Piperazinedione,3-ethylidene-6-(1-methylethyl)-(9CI) is an organic compound with the molecular formula C8H14N2O2 It is a derivative of piperazinedione, characterized by the presence of an ethylidene group at the 3-position and an isopropyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione,3-ethylidene-6-(1-methylethyl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylidene-substituted amines with isopropyl-substituted diketones in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Piperazinedione,3-ethylidene-6-(1-methylethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives
Reduction: Formation of reduced piperazinedione derivatives
Substitution: Formation of substituted piperazinedione derivatives with various functional groups
Applications De Recherche Scientifique
2,5-Piperazinedione,3-ethylidene-6-(1-methylethyl)-(9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,5-Piperazinedione,3-ethylidene-6-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Isopropyl-6-methyl-2,5-dioxopiperazine: Similar structure with an isopropyl group at the 3-position and a methyl group at the 6-position.
3-Benzyl-6-methyl-2,5-piperazinedione: Contains a benzyl group at the 3-position and a methyl group at the 6-position.
Uniqueness
2,5-Piperazinedione,3-ethylidene-6-(1-methylethyl)-(9CI) is unique due to the presence of both an ethylidene group and an isopropyl group, which confer distinct chemical and biological properties. This combination of substituents enhances its reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C9H14N2O2 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
(3Z)-3-ethylidene-6-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C9H14N2O2/c1-4-6-8(12)11-7(5(2)3)9(13)10-6/h4-5,7H,1-3H3,(H,10,13)(H,11,12)/b6-4- |
Clé InChI |
IXFLEFDZLCPNHB-XQRVVYSFSA-N |
SMILES isomérique |
C/C=C\1/C(=O)NC(C(=O)N1)C(C)C |
SMILES canonique |
CC=C1C(=O)NC(C(=O)N1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



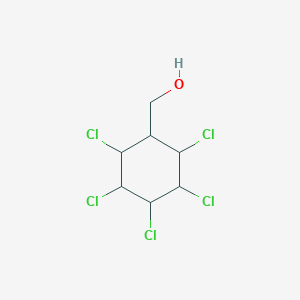
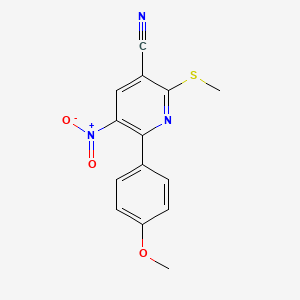
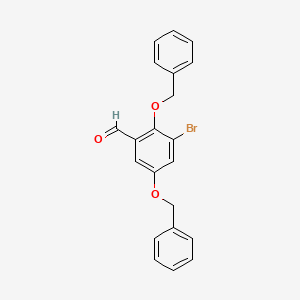
![2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12583479.png)
![2-({5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}amino)ethan-1-ol](/img/structure/B12583485.png)
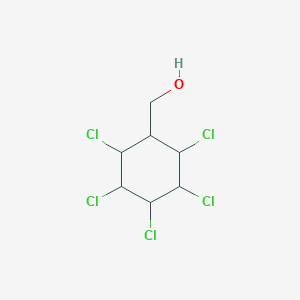

![2-Cyclohexen-1-one, 2-[(1S)-1-hydroxy-3-phenylpropyl]-](/img/structure/B12583494.png)
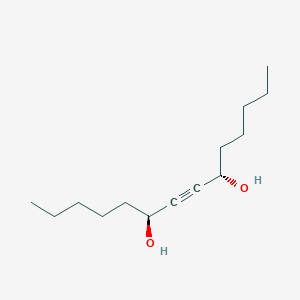
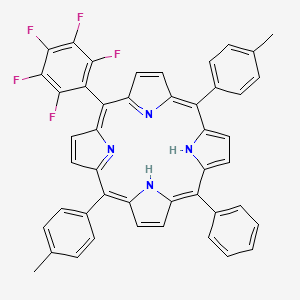
![5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine](/img/structure/B12583516.png)
